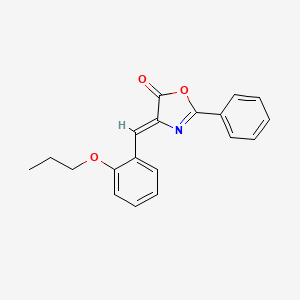
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PPO, is a heterocyclic compound that has been extensively studied due to its various biological activities. It belongs to the family of oxazolones, which are known for their diverse pharmacological properties.
作用机制
The exact mechanism of action of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2, or by interfering with the signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. Another area of interest is the investigation of the mechanisms underlying its various biological activities. Additionally, further studies are needed to determine the potential side effects of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and to establish its safety profile in humans.
合成方法
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through the condensation reaction between 2-propoxybenzaldehyde and 2-amino-phenyl-4-methoxy-acetic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature and pressure.
科学研究应用
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
属性
IUPAC Name |
(4Z)-2-phenyl-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-12-22-17-11-7-6-10-15(17)13-16-19(21)23-18(20-16)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCHBXGGHWIAJ-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)
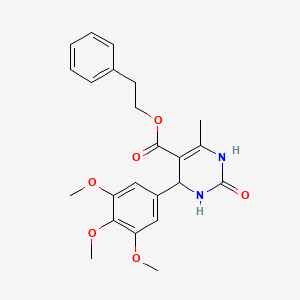
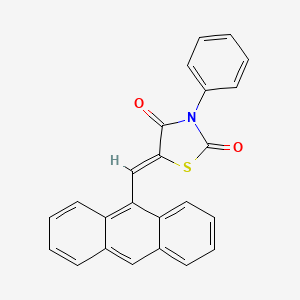
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)
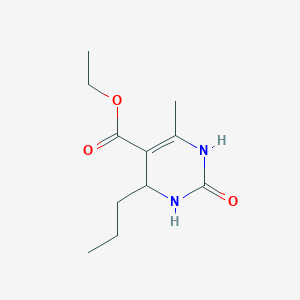

![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
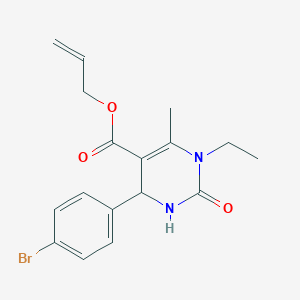
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)